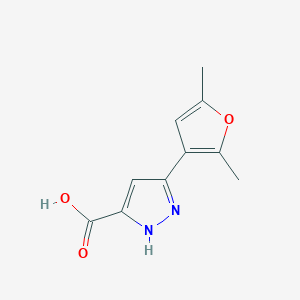

5-(2,5-dimethylfuran-3-yl)-1H-pyrazole-3-carboxylic acid

Description

5-(2,5-Dimethylfuran-3-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted at position 5 with a 2,5-dimethylfuran-3-yl group and at position 3 with a carboxylic acid moiety. The pyrazole ring is aromatic, contributing to stability, while the dimethylfuran substituent introduces steric and electronic effects. The carboxylic acid group enhances solubility in polar solvents and enables coordination chemistry with metal ions. The compound’s CAS number (56426-35-8) and commercial availability in varying purities (≥96%) are noted .

Properties

Molecular Formula |

C10H10N2O3 |

|---|---|

Molecular Weight |

206.20 g/mol |

IUPAC Name |

3-(2,5-dimethylfuran-3-yl)-1H-pyrazole-5-carboxylic acid |

InChI |

InChI=1S/C10H10N2O3/c1-5-3-7(6(2)15-5)8-4-9(10(13)14)12-11-8/h3-4H,1-2H3,(H,11,12)(H,13,14) |

InChI Key |

KDRPOYGICCFSFI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(O1)C)C2=NNC(=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 5-(2,5-dimethylfuran-3-yl)-1H-pyrazole-3-carboxylic acid

General Synthetic Strategy

The synthesis of 5-(2,5-dimethylfuran-3-yl)-1H-pyrazole-3-carboxylic acid generally involves constructing the pyrazole ring followed by functionalization with the 2,5-dimethylfuran substituent and introduction of the carboxylic acid group. The pyrazole ring is commonly formed via condensation of β-keto esters or diketones with hydrazine derivatives, followed by hydrolysis to yield the carboxylic acid.

Reported Synthetic Routes and Reaction Conditions

Pyrazole Formation via β-Keto Ester and Hydrazine Reaction

A notable approach involves the preparation of 1H-pyrazole-3-carboxylic acid derivatives by reacting β-keto esters with hydrazine derivatives in refluxing methanol. For example, the synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives follows a three-step sequence starting from N-Boc-β-alanine, involving Masamune-Claisen condensation to form β-keto ester intermediates, which then react with hydrazine to form pyrazole carbamates, followed by deprotection to yield the target pyrazoles. This method achieves yields ranging from 48% to 84% depending on the substituents and purification steps.

Industrial-Scale Preparation via Eco-Friendly Processes

Industrial methods for related pyrazole carboxylic acids such as 5-acetyl-1H-pyrazole-3-carboxylic acid have been developed to avoid hazardous reagents and reduce environmental impact. One improved process uses potassium tert-butoxide to react with 3,3-dimethoxybutane-2-one in toluene at low temperatures (5-15°C), followed by addition of diethyl oxalate, and subsequent aqueous workup without organic solvents. This eco-friendly process simplifies isolation, reduces costs, and avoids toxic reagents such as ethyl diazoacetate and transition metal catalysts like indium chloride, which are commonly used in other methods but generate hazardous waste and increase production costs.

Summary Table of Preparation Methods

Detailed Research Findings

Eco-Friendly Industrial Process : The process avoids organic solvents during hydrolysis, uses water as a green solvent, and achieves easier isolation of the acid product. This reduces environmental impact and production costs, making it suitable for large-scale synthesis.

Reaction Mechanism Insights : The pyrazole ring formation involves nucleophilic attack of hydrazine on β-keto esters or diketones, followed by cyclization and tautomerization to yield the pyrazole core. Substituents on the furan ring influence solubility and purification behavior.

Purification Techniques : Crude products are often purified by preparative liquid chromatography or recrystallization. However, solubility in aqueous media complicates extraction; thus, solvent selection and temperature control are critical.

Yield Optimization : Adjusting reagent stoichiometry, reaction time, and temperature, as well as employing protective groups, can improve yields and product purity. Acidolytic deprotection steps are commonly used to remove protecting groups and obtain the free acid.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-dimethylfuran-3-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur on the furan ring, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.

Major Products

Oxidation: Furanones, furanoic acids.

Reduction: Alcohols, aldehydes.

Substitution: Halogenated furans, nitrofurans.

Scientific Research Applications

5-(2,5-dimethylfuran-3-yl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a lead compound in drug discovery for the development of new pharmaceuticals.

Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-(2,5-dimethylfuran-3-yl)-1H-pyrazole-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and pyrazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural analogs, emphasizing substituent effects, physicochemical properties, and applications:

Substituent Effects on Electronic and Steric Properties

- Furan vs. Phenyl Groups: The 2,5-dimethylfuran substituent in the target compound introduces an electron-rich heteroaromatic ring, contrasting with phenyl analogs (e.g., 4-methoxyphenyl) where electron density is modulated by substituents like methoxy (-OMe) or hydroxyl (-OH).

Functional Group Comparisons

- Carboxylic Acid vs. Esters/Amides : Unlike esters (e.g., methyl 5-phenyl-1H-pyrazole-3-carboxylate, CAS 865887-11-2 ), the free carboxylic acid group in the target compound enables metal coordination, as seen in Cu(Ⅱ) coordination polymers with furandicarboxylic acid ligands . This property is critical for applications in materials science.

Physicochemical Properties

- Solubility and Melting Points : The 3-hydroxyphenyl analog (CAS 690631-98-2) exhibits a high melting point (256–257°C) due to hydrogen bonding, whereas the dimethylfuran analog’s melting point is unreported but likely lower due to reduced polarity .

- Hydrophobicity : The dimethylfuran substituent may increase hydrophobicity compared to polar groups (e.g., -OH or -OMe), influencing pharmacokinetic properties in drug design .

Biological Activity

5-(2,5-Dimethylfuran-3-yl)-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Molecular Structure and Formula:

- Molecular Formula: C10H10N2O3

- Molecular Weight: 206.20 g/mol

- IUPAC Name: 3-(2,5-dimethylfuran-3-yl)-1H-pyrazole-5-carboxylic acid

- Canonical SMILES: CC1=CC(=C(O1)C)C2=NNC(=C2)C(=O)O

Synthesis

The synthesis of 5-(2,5-dimethylfuran-3-yl)-1H-pyrazole-3-carboxylic acid typically involves:

- Formation of the Pyrazole Ring: Reaction of 2,5-dimethylfuran with hydrazine derivatives under acidic or basic conditions.

- Introduction of the Carboxylic Acid Group: Achieved through oxidation reactions using agents such as potassium permanganate or chromium trioxide.

Antimicrobial Properties

Research indicates that compounds within the pyrazole family exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyrazoles can inhibit the growth of various bacterial strains including E. coli and S. aureus. The structure of 5-(2,5-dimethylfuran-3-yl)-1H-pyrazole-3-carboxylic acid suggests it may possess similar properties due to its unique furan and pyrazole moieties .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects. In several studies, compounds similar to 5-(2,5-dimethylfuran-3-yl)-1H-pyrazole-3-carboxylic acid demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, novel pyrazole derivatives synthesized in recent research showed up to 85% inhibition of TNF-α at specific concentrations .

The biological activity of 5-(2,5-dimethylfuran-3-yl)-1H-pyrazole-3-carboxylic acid is likely mediated through interactions with various biological targets:

- Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in inflammatory pathways.

- Receptor Modulation: It may bind to receptors influencing pain and inflammation responses.

Case Studies and Research Findings

A summary of relevant studies involving pyrazole derivatives is provided in the table below:

Q & A

Q. What are the established synthetic routes for 5-(2,5-dimethylfuran-3-yl)-1H-pyrazole-3-carboxylic acid?

Methodological Answer: Synthesis typically involves multi-step organic reactions:

- Cyclocondensation : Reacting hydrazine derivatives with β-keto esters or diketones to form the pyrazole core .

- Functionalization : Introducing the 2,5-dimethylfuran moiety via Suzuki-Miyaura coupling or nucleophilic substitution .

- Carboxylation : Oxidative carboxylation at the pyrazole 3-position using reagents like KMnO₄ under controlled pH .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of substituents (e.g., furan vs. pyrazole ring coupling) and detects tautomeric forms .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 263.09 for C₁₁H₁₂N₂O₄) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving hydrogen-bonding networks and torsional angles .

Q. How does the carboxylic acid group influence reactivity?

Methodological Answer: The carboxylic acid enables:

- Salt Formation : Reacts with bases (e.g., NaOH) to improve aqueous solubility for biological assays .

- Derivatization : Amidation (using HBTU/DIPEA) or esterification (with SOCl₂/ROH) to create prodrugs or intermediates .

Advanced Research Questions

Q. How can structural analogs guide SAR studies for this compound?

Methodological Answer: Compare activity profiles of analogs (Table 1) to isolate substituent effects:

| Compound | Substituents | Key Property |

|---|---|---|

| 5-(4-Fluorophenyl) analog | Fluorine at phenyl | Enhanced metabolic stability |

| 5-(3,4-Dichlorophenyl) analog | Cl substituents | Increased lipophilicity (logP = 2.8) |

| 5-(2-Methoxyphenyl) analog | Methoxy group | Altered H-bond donor capacity |

| Experimental Design : Synthesize analogs via parallel combinatorial chemistry and test in standardized enzyme inhibition assays (e.g., COX-2) . |

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization : Control variables (pH, temperature, solvent DMSO%) to minimize variability .

- Orthogonal Validation : Confirm binding via SPR (surface plasmon resonance) and cellular assays (e.g., luciferase reporter) .

- Meta-Analysis : Use cheminformatics tools (e.g., Knime) to correlate structural features with activity outliers .

Q. How can computational methods predict target interactions?

Methodological Answer:

- Molecular Docking : AutoDock Vina screens against targets (e.g., kinases) using the compound’s minimized conformation (DFT-optimized geometry) .

- MD Simulations : GROMACS assesses binding stability (RMSD < 2 Å over 100 ns) and identifies critical residues (e.g., Lys231 in COX-2) .

- Free Energy Calculations : MM-PBSA quantifies ΔGbinding to prioritize synthesis targets .

Q. What challenges arise in crystallographic refinement, and how are they addressed?

Methodological Answer:

- Disorder in Furan Rings : Resolve using SHELXL’s PART instruction and anisotropic displacement parameters .

- Hydrogen Bonding Ambiguity : Apply Etter’s graph set analysis (e.g., R₂²(8) motifs) to distinguish intermolecular vs. intramolecular interactions .

- Twinned Crystals : Use TWIN/BASF commands in SHELX to refine data with >5% twinning fraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.